molecular formula C14H26N2O2 B6163242 tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate CAS No. 1145747-75-6

tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate

Cat. No. B6163242
CAS RN: 1145747-75-6
M. Wt: 254.4
InChI Key:
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Description

Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate, or TB-CAMP, is a cyclic amide compound with a wide range of uses in scientific research. It is a white crystalline solid with a melting point of 110-112 °C, and is soluble in water, methanol, and acetone. TB-CAMP is used in a variety of laboratory experiments, including the synthesis of other compounds, and as a reagent in biochemical and physiological experiments.

Scientific Research Applications

TB-CAMP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as substituted piperidines and amides. It is also used in biochemical and physiological experiments, such as enzyme inhibition studies and protein binding assays. Additionally, TB-CAMP has been used in the synthesis of novel drugs and in the study of drug-receptor interactions.

Mechanism of Action

TB-CAMP is a cyclic amide compound that binds to proteins, enzymes, and other molecules in the body. It binds to these molecules through hydrogen bonding and hydrophobic interactions. TB-CAMP is also thought to interact with other molecules through non-covalent interactions, such as van der Waals forces and electrostatic interactions.
Biochemical and Physiological Effects
TB-CAMP has been used in a variety of biochemical and physiological experiments. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and phospholipase A2. In addition, TB-CAMP has been shown to bind to proteins, such as the human serum albumin and the human serum transferrin. It has also been used in studies of drug-receptor interactions, and has been shown to bind to the opioid receptor and the serotonin receptor.

Advantages and Limitations for Lab Experiments

TB-CAMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is soluble in common solvents such as water, methanol, and acetone. Additionally, TB-CAMP is stable at room temperature and can be stored for long periods of time without significant degradation. However, TB-CAMP is not suitable for use in experiments that require high temperatures or pressures, as it is unstable at temperatures above 150 °C.

Future Directions

The potential applications of TB-CAMP are numerous, and there are many future directions for research. TB-CAMP could be used to study the structure and function of proteins, enzymes, and other molecules. It could also be used to study drug-receptor interactions and to develop novel drugs. Additionally, TB-CAMP could be used to study the effects of cyclic amides on biochemical and physiological processes. Finally, TB-CAMP could be used in the synthesis of other compounds, such as substituted piperidines and amides.

Synthesis Methods

TB-CAMP can be synthesized in a three-step process. First, tert-butyl bromide is reacted with potassium carbonate to form tert-butyl carbonate. In the second step, the tert-butyl carbonate is reacted with cyclopropylmethyl amine to form tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate. Finally, the tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate is reacted with hydrochloric acid to form the final product, TB-CAMP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with cyclopropylmethylamine in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 3-aminopiperidine-1-carboxylate", "cyclopropylmethylamine", "catalyst" ], "Reaction": [ "Add tert-butyl 3-aminopiperidine-1-carboxylate and cyclopropylmethylamine to a reaction vessel", "Add a suitable catalyst to the reaction mixture", "Stir the reaction mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1145747-75-6

Product Name

tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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